Purity Specification Advantage: 98% vs. 95% Baseline for Sensitive Cross-Coupling Applications
The target compound is commercially available at 98% purity from multiple vendors including Leyan and MolCore , compared to the 95% minimum purity specification offered by AKSci and CymitQuimica for the same compound . For the closely related 2-bromo-5-phenyl analog, the typical commercial purity is also 95% . This 3-percentage-point purity differential is significant in palladium-catalyzed cross-coupling reactions, where bromothiazole impurities at the 5% level can poison catalysts or generate side products that complicate chromatographic purification.
| Evidence Dimension | Commercial purity specification (HPLC/GC area%) |
|---|---|
| Target Compound Data | 98% (Leyan Catalog No. 1662855; MolCore Catalog No. MC672452) |
| Comparator Or Baseline | 95% (AKSci Catalog No. 9066ED; CymitQuimica Ref. 3D-MFC56324); 95% for 2-bromo-5-phenyl analog (Biosynth via CymitQuimica) |
| Quantified Difference | +3 absolute percentage points; ~60% reduction in total impurity burden (from 5% to 2% impurities) |
| Conditions | Commercial vendor specifications based on HPLC or GC analysis; assay methods may vary by supplier. |
Why This Matters
For procurement decisions in medicinal chemistry, a 98% purity specification reduces the risk of failed Suzuki or Buchwald couplings where catalyst poisoning by thiazole-derived impurities is a known failure mode.
